molecular formula C9H11BFNO4 B1387951 (3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid CAS No. 874289-21-1

(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid

Cat. No. B1387951
M. Wt: 227 g/mol
InChI Key: RNKVHZGEFMLELU-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .


Synthesis Analysis

The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts .


Molecular Structure Analysis

The molecular formula of “(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid” is C13H11BFNO3 . The average mass is 259.041 Da .


Chemical Reactions Analysis

Boronic acids like “(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid” can be used as reactants in coupling reactions . They can also undergo protodeboronation and hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids like “(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid” can vary. For example, phenylboronic acid, a related compound, is a white to yellow powder that is soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride . It has a melting point of 216-219 °C .

Safety And Hazards

Safety data sheets indicate that boronic acids can be harmful if swallowed . They may also cause skin and eye irritation, and may be harmful if inhaled . Proper handling and storage are necessary to ensure safety .

Future Directions

Boronic acids are highly valuable building blocks in organic synthesis . They have been used in a variety of chemical transformations, and new applications continue to be explored . For example, they have been used in the preparation of novel series of potent and selective mTOR kinase inhibitors .

properties

IUPAC Name

[3-fluoro-4-(2-hydroxyethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO4/c11-8-5-6(10(15)16)1-2-7(8)9(14)12-3-4-13/h1-2,5,13,15-16H,3-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKVHZGEFMLELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NCCO)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660265
Record name {3-Fluoro-4-[(2-hydroxyethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid

CAS RN

874289-21-1
Record name B-[3-Fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-Fluoro-4-[(2-hydroxyethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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